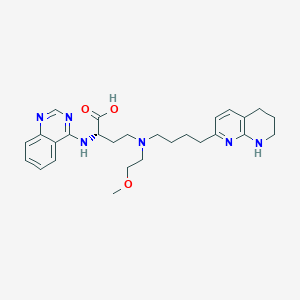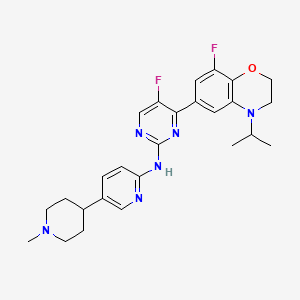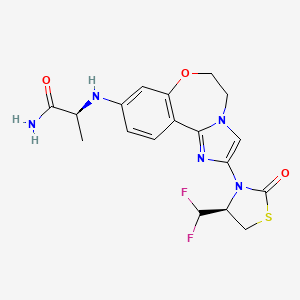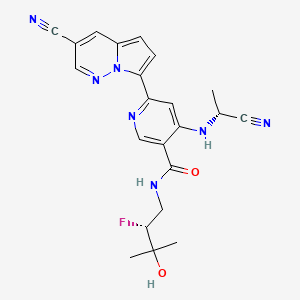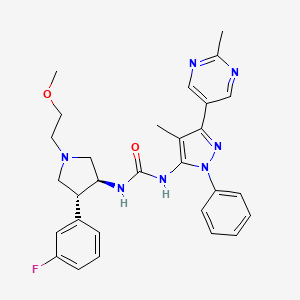![molecular formula C23H23F2N9O B10830828 1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)
1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1k, identified by the PubMed ID 35912476, is a synthetic organic molecule known for its inhibitory effects on mitogen-activated protein kinase kinase 7 (MKK7) and nicotinamide N-methyltransferase (NNMT) . MKK7 is involved in the phosphorylation of c-Jun N-terminal kinases (JNK), making it a significant target for modifying JNK signaling in various diseases . NNMT plays a crucial role in the methylation of nicotinamide and related compounds, impacting cellular metabolism and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 1k involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps :
Formation of the triazole ring: This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole ring.
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under specific conditions.
Final coupling: The triazole and pyrazolo[3,4-d]pyrimidine intermediates are coupled with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production of compound 1k would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Compound 1k undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Compound 1k has a wide range of scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving MKK7 and NNMT.
Medicine: Investigated for its potential therapeutic effects in diseases involving dysregulated JNK signaling and altered nicotinamide metabolism.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of compound 1k involves its interaction with specific molecular targets :
Inhibition of MKK7: Compound 1k binds to MKK7, preventing its phosphorylation activity on JNK. This modulation of JNK signaling can impact various cellular processes, including apoptosis and inflammation.
Inhibition of NNMT: Compound 1k binds to the active site of NNMT, inhibiting its methylation activity. This can affect cellular metabolism and detoxification pathways.
Comparison with Similar Compounds
Similar Compounds
Compound 1i: Another MKK7 inhibitor with similar structure but different substituents.
Compound 1m: An NNMT inhibitor with a different core structure but similar functional groups.
Uniqueness
Compound 1k is unique due to its dual inhibitory activity on both MKK7 and NNMT, making it a valuable tool for studying the interplay between these two pathways .
Properties
Molecular Formula |
C23H23F2N9O |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C23H23F2N9O/c1-2-18(35)32-10-6-9-16(11-32)34-22-19(21(26)27-14-28-22)20(30-34)17-12-33(31-29-17)13-23(24,25)15-7-4-3-5-8-15/h2-5,7-8,12,14,16H,1,6,9-11,13H2,(H2,26,27,28)/t16-/m1/s1 |
InChI Key |
DGJMHKMYSDYOFP-MRXNPFEDSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CN(N=N4)CC(C5=CC=CC=C5)(F)F)N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN(N=N4)CC(C5=CC=CC=C5)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



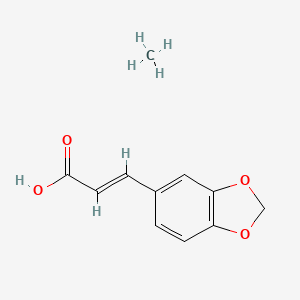
![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
![(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
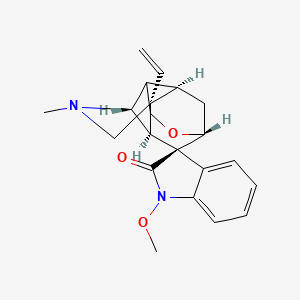
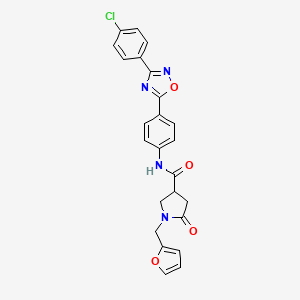
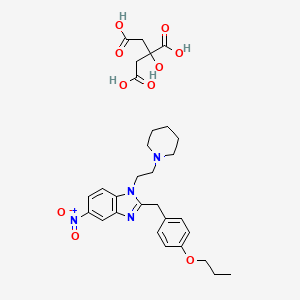
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
